Ipg-2 AM
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Overview
Description
IPG-2 Acetoxymethyl ester is a cell-permeable fluorescent potassium indicator. It binds to potassium ions with a dissociation constant of 18 millimolar and displays excitation and emission maxima of 525 and 545 nanometers, respectively . This compound is widely used in scientific research for monitoring potassium levels in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IPG-2 Acetoxymethyl ester involves multiple steps, starting with the preparation of the core xanthene structure, followed by the introduction of specific functional groups to enhance its fluorescent properties and cell permeability. The key steps include:
Formation of the xanthene core: This involves the condensation of resorcinol derivatives with phthalic anhydride under acidic conditions.
Functionalization: Introduction of acetoxymethyl ester groups to enhance cell permeability.
Industrial Production Methods
Industrial production of IPG-2 Acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the condensation and esterification reactions.
Purification: Employing techniques like column chromatography and recrystallization to achieve high purity levels.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
IPG-2 Acetoxymethyl ester primarily undergoes:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Fluorescence quenching: Interaction with potassium ions leads to changes in its fluorescence properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Fluorescence assays: Conducted in buffered solutions, often using HEPES-buffered Hank’s Balanced Salt Solution (pH 7.2 – 7.4).
Major Products
Hydrolysis: Produces carboxylic acids and methanol.
Fluorescence assays: The major product is the fluorescent complex formed with potassium ions.
Scientific Research Applications
IPG-2 Acetoxymethyl ester is extensively used in various fields:
Chemistry: As a fluorescent probe for detecting potassium ions in chemical reactions.
Medicine: Investigating potassium ion dynamics in physiological and pathological conditions.
Industry: Used in high-throughput screening assays for drug discovery and development.
Mechanism of Action
IPG-2 Acetoxymethyl ester exerts its effects through:
Binding to potassium ions: The compound binds to potassium ions, leading to a change in its fluorescence properties.
Fluorescence emission: The binding event causes a shift in the excitation and emission maxima, allowing for the detection and quantification of potassium levels.
Comparison with Similar Compounds
Similar Compounds
ION Potassium Green-2 Acetoxymethyl ester: Another potassium indicator with similar properties but different dissociation constants.
Enhanced Potassium Green-2 Acetoxymethyl ester: Offers improved fluorescence stability and a broader dynamic range.
Uniqueness
IPG-2 Acetoxymethyl ester is unique due to its specific dissociation constant and excitation/emission properties, making it highly sensitive for detecting small changes in potassium ion concentrations .
Properties
Molecular Formula |
C55H64Cl2N2O19 |
---|---|
Molecular Weight |
1128.0 g/mol |
IUPAC Name |
acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |
InChI |
InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3 |
InChI Key |
FLNBWSAACUIXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |
Origin of Product |
United States |
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